molecular formula C17H23N3O4 B2564940 Methyl 5-((4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate CAS No. 1421482-23-6

Methyl 5-((4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate

Cat. No.: B2564940
CAS No.: 1421482-23-6
M. Wt: 333.388
InChI Key: CDUBJPAGICVONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-((4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and mechanisms of action based on available literature.

Chemical Structure and Properties

The compound's structure includes a furan ring, an oxadiazole moiety, and a piperidine group, which are known to influence its biological activity. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to or derived from similar structures. For instance:

  • Minimum Inhibitory Concentration (MIC) : Research has shown that derivatives with oxadiazole rings exhibit significant antimicrobial activity against various pathogens. For example, compounds with similar structures have demonstrated MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
CompoundMIC (μg/mL)Pathogen
7b0.22S. aureus
100.25S. epidermidis

Cytotoxicity and Anticancer Activity

The cytotoxic potential of this compound has been explored through various in vitro assays:

  • Cell Lines Tested : Studies have utilized several cancer cell lines to assess the cytotoxic effects, including human glioblastoma (U251) and melanoma (WM793).
  • IC50 Values : Some derivatives have shown IC50 values below 30 µM against these cell lines, indicating promising anticancer activity .
Cell LineIC50 (μM)Reference
U251 (glioblastoma)<30
WM793 (melanoma)<30

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Biofilm Formation : Compounds with similar structures have been reported to inhibit biofilm formation in bacterial pathogens, which is crucial for their virulence .

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives that included this compound. These studies provided insights into structure–activity relationships (SAR), highlighting the importance of specific substituents in enhancing antimicrobial and anticancer activities.

Properties

IUPAC Name

methyl 5-[[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-11(2)15-18-19-16(24-15)12-6-8-20(9-7-12)10-13-4-5-14(23-13)17(21)22-3/h4-5,11-12H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUBJPAGICVONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)CC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.